molecular formula C22H18Cl2N4O2S B2446548 N-(2,5-dichlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1260944-21-5

N-(2,5-dichlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2446548
CAS No.: 1260944-21-5
M. Wt: 473.37
InChI Key: RCNAHLPEDGUFLW-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18Cl2N4O2S and its molecular weight is 473.37. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2S/c1-2-28-21(30)20-19(15(11-25-20)13-6-4-3-5-7-13)27-22(28)31-12-18(29)26-17-10-14(23)8-9-16(17)24/h3-11,25H,2,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNAHLPEDGUFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dichlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N4O2SC_{24}H_{24}N_{4}O_{2}S with a molecular weight of 432.5 g/mol. The compound features a pyrrolo-pyrimidine core structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related pyrrolo-pyrimidine derivatives have shown significant inhibition of fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis. Compound 4h from a related study exhibited IC50 values of 7 nM against FGFR1, indicating strong inhibitory activity .

Antidiabetic Properties

In vivo studies have demonstrated that pyrrole and pyrrolopyrimidine derivatives possess antihyperglycemic effects comparable to established drugs like Glimepiride. These compounds have been evaluated for their ability to lower blood glucose levels effectively .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, FGFR inhibitors can disrupt signaling pathways that promote cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (nM)Reference
Compound 4hFGFR Inhibition7
Pyrrolopyrimidine DerivativesAntihyperglycemicEquivalent to Glimepiride

Case Study: FGFR Inhibition in Cancer Treatment

In a study focusing on the design and synthesis of pyrrolo[2,3-b]pyridine derivatives, researchers found that these compounds significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. This highlights the therapeutic potential of similar compounds targeting FGFRs in cancer therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.